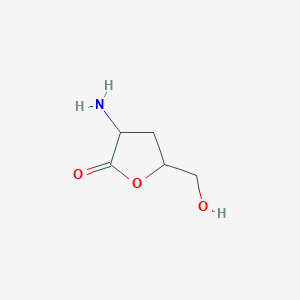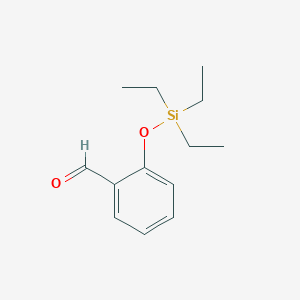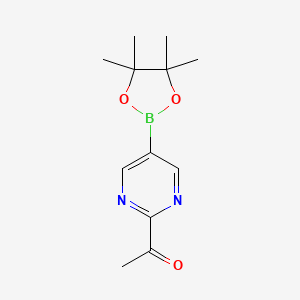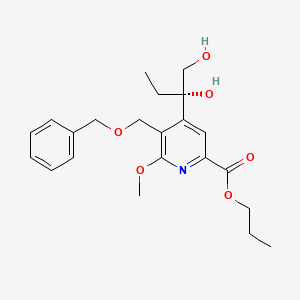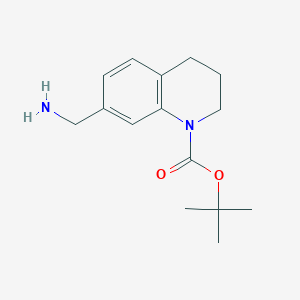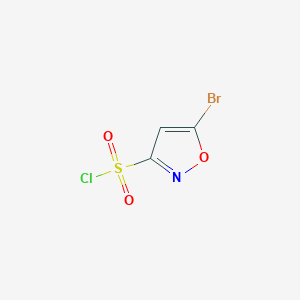
5-Bromoisoxazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoxazole-3-sulfonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-sulfonyl chloride typically involves the halogenation of isoxazole derivatives. . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to produce the compound in bulk. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromoisoxazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles like alkynes, forming isoxazole-linked conjugates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper(I) or ruthenium(II) catalysts for cycloaddition reactions
Solvents: Organic solvents such as dichloromethane, acetonitrile
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions with amines
Isoxazole Conjugates: Resulting from cycloaddition reactions with alkynes
Aplicaciones Científicas De Investigación
5-Bromoisoxazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromoisoxazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of bioactive molecules and other functionalized compounds .
Comparación Con Compuestos Similares
- 5-Chloroisoxazole-3-sulfonyl Chloride
- 5-Fluoroisoxazole-3-sulfonyl Chloride
- 5-Iodoisoxazole-3-sulfonyl Chloride
Comparison: 5-Bromoisoxazole-3-sulfonyl chloride is unique due to its specific reactivity and the properties imparted by the bromine atom. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C3HBrClNO3S |
|---|---|
Peso molecular |
246.47 g/mol |
Nombre IUPAC |
5-bromo-1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3HBrClNO3S/c4-2-1-3(6-9-2)10(5,7)8/h1H |
Clave InChI |
LAAZUAVFVXZMHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1S(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


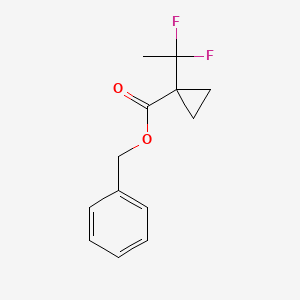
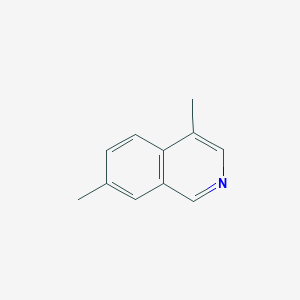
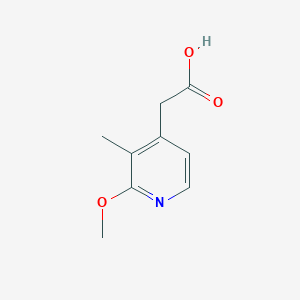
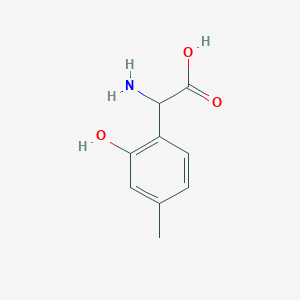
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
